2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4S/c32-28-24-10-3-7-22-8-4-11-25(27(22)24)29(33)30(28)19-17-20-13-15-23(16-14-20)36(34,35)31-18-5-9-21-6-1-2-12-26(21)31/h1-4,6-8,10-16H,5,9,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIOJAWUHJHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of nitrogen-containing heterocyclic compounds, which are known to interact with a variety of biological targets
Mode of Action
It is known that the compound is synthesized through sequential reactions of 2-alkynylanilines with ketones. This process involves Brønsted acid mediated or Lewis acid catalyzed reactions. The resulting compound may interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with different biological targetsCompounds with similar structures have been shown to affect pathways involving nitrogen-containing heterocyclic compounds.
Result of Action
Compounds with similar structures have been shown to exhibit antifungal activity. The specific effects of this compound may depend on its targets and the biochemical pathways it affects.
Biological Activity
The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a hybrid molecule that incorporates pharmacophoric features from both quinoline and benzoisoquinoline structures. This compound has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure features a benzoisoquinoline core linked to a sulfonyl group derived from 3,4-dihydroquinoline, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Inhibition of Enzymes : The compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. For instance, related compounds with similar structures have shown IC50 values in the low micromolar range against these enzymes, suggesting potential for cognitive enhancement and neuroprotection .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For example, compounds incorporating the 3,4-dihydroquinoline moiety have been reported to exhibit moderate to high potency against various cancer cell lines, including those resistant to conventional therapies .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Enzyme Inhibition : By binding to the active sites of AChE and MAOs, the compound prevents the breakdown of neurotransmitters like acetylcholine and dopamine, potentially enhancing synaptic transmission and improving cognitive functions .
- Cellular Signaling Modulation : The sulfonyl group may influence cellular signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects. This is supported by studies showing that similar compounds can modulate signaling pathways involved in tumor growth and metastasis .
Table 1: Biological Activity Summary
Case Studies
- Neuroprotective Effects : A study demonstrated that a related compound could penetrate the blood-brain barrier (BBB) effectively while showing no cytotoxicity at therapeutic concentrations. This characteristic is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
- Antitumor Efficacy : In vitro tests have revealed that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce apoptosis in cancer cells through modulation of key signaling pathways. These findings suggest that further exploration into this class of compounds could yield promising therapeutic agents for cancer treatment .
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Core Formation: Cyclization of phthalimide derivatives or naphthalic anhydrides to construct the benzo[de]isoquinoline-dione core .
- Sulfonation: Introducing the sulfonyl group via reaction with 3,4-dihydroquinoline sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to ensure regioselectivity .
- Phenethyl Attachment: Friedel-Crafts alkylation or nucleophilic substitution to link the phenethyl group to the sulfonyl moiety .
Optimization Strategies: - Use catalysts like KCN for cyclization (yield improvements up to 15% reported in analogs) .
- Control temperature (e.g., 0–5°C during sulfonation to minimize side reactions) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Basic: How is preliminary biological activity evaluated for this compound?
Methodological Answer:
- In Vitro Screening:
- Enzyme Inhibition: Fluorescence polarization assays to assess binding to bromodomains (e.g., BRPF1/TAF1) at µM concentrations .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace dihydroquinoline with azepane or vary phenethyl groups ).
- Key Parameters:
- Data Analysis: Use multivariate regression to link structural features (e.g., Hammett σ values) to bioactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization:
- Meta-Analysis: Compare IC₅₀ ranges across studies (e.g., ±10% variability in bromodomain inhibition ).
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with bromodomains (PDB: 4QZS) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., sulfonyl oxygen) and aromatic π-stacking regions .
Advanced: What strategies improve aqueous solubility without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the hydroxyl group (hydrolyzable in vivo) .
- Cocrystallization: Use coformers like succinic acid to enhance dissolution rates (test via powder XRD) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2) for sustained release .
Advanced: How to assess in vitro toxicity and selectivity profiles?
Methodological Answer:
- Selectivity Screening:
- Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to calculate selectivity indices .
- Mechanistic Toxicity:
Advanced: What experimental approaches identify molecular targets of this compound?
Methodological Answer:
- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins (analyzed via LC-MS/MS) .
- CRISPR Screening: Perform genome-wide knockout libraries to identify sensitized/de-sensitized pathways .
- Thermal Shift Assay (TSA): Monitor protein melting temperatures to detect stabilization upon ligand binding .
Advanced: How to evaluate photostability and degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
